Propofol-d17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

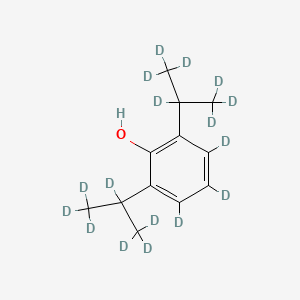

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

195.37 g/mol |

IUPAC Name |

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |

InChI Key |

OLBCVFGFOZPWHH-ACWNEFEHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propofol-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Propofol-d17, a deuterated isotopologue of the widely used intravenous anesthetic agent, Propofol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, enabling a deeper understanding of this compound's fundamental characteristics.

Introduction

This compound is a stable, non-radioactive, deuterated form of Propofol (2,6-diisopropylphenol) where seventeen hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Propofol in biological matrices.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic pathways and clearance rates, making deuterated compounds like this compound invaluable in drug metabolism research.[3][4][5][6][7][8]

Core Physicochemical Properties

Precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following tables summarize the available data for this compound and provide the corresponding values for non-deuterated Propofol for comparative purposes. It is important to note that while the properties are expected to be similar, they are not identical due to the isotopic substitution.

Table 1: General and Physical Properties

| Property | This compound | Propofol (for comparison) |

| Molecular Formula | C₁₂HD₁₇O[1][9][10][11] | C₁₂H₁₈O[12] |

| Molecular Weight | 195.38 g/mol [1][9][10][11] | 178.27 g/mol [12] |

| Appearance | Colorless to Light Yellow Oil[13] | Light-straw-colored liquid[12] |

| Boiling Point | 136 °C[13] | 256 °C[12] |

| Melting Point | Not available | 18 °C[12][14] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[13] | Insoluble in water; Soluble in alcohol and toluene.[15] |

| CAS Number | 1261393-54-7[1][9][10][11][13] | 2078-54-8[12] |

Table 2: Chemical and Pharmacokinetic-Related Properties

| Property | This compound | Propofol (for comparison) |

| pKa | Not available | 11[14] |

| logP (calculated) | 3.8[16] | 3.79[12] |

Note on the Impact of Deuteration: The substitution of hydrogen with deuterium can subtly influence physicochemical properties. For instance, the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in molecular volume, polarizability, and intermolecular interactions, which in turn can affect properties like boiling point, melting point, and solubility. While comprehensive experimental data for this compound is lacking, it is crucial for researchers to consider these potential variations in their experimental designs.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantitative analysis of Propofol in biological samples. The following are detailed methodologies for common analytical techniques.

Quantification of Propofol in Human Plasma by GC-MS/MS using this compound

This protocol describes the extraction and analysis of Propofol from plasma samples.

Sample Preparation:

-

To 50 µL of plasma, add 10 µL of a 25 µg/mL stock solution of this compound (internal standard).[17]

-

Add 100 µL of 100 mM KCl to enhance extraction efficiency.[17]

-

Extract the analytes with 500 µL of heptane.[17]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the upper organic phase to an autosampler vial for GC-MS/MS analysis.[17]

GC-MS/MS Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Propofol transition: m/z 178 -> 163.

-

This compound transition: m/z 195 -> 178.

-

Quantification of Propofol in Human Plasma by LC-MS/MS using this compound

This protocol provides a method for the analysis of Propofol using liquid chromatography coupled with mass spectrometry.

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of acetonitrile containing 50 ng/mL of this compound (internal standard) to precipitate proteins.[18]

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]

LC-MS/MS Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).[18]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow for Propofol Quantification

The following diagram illustrates the typical workflow for the quantification of Propofol in a biological matrix using this compound as an internal standard, as detailed in the experimental protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vivanls.com [vivanls.com]

- 10. This compound - Protheragen [protheragen.ai]

- 11. This compound - CAS - 1261393-54-7 | Axios Research [axios-research.com]

- 12. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 1261393-54-7 [chemicalbook.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound | C12H18O | CID 49849828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 18. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Labeling of Propofol for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of propofol, a widely used intravenous anesthetic agent. The strategic incorporation of stable and radioactive isotopes into the propofol molecule is a critical technique for elucidating its metabolic fate, pharmacokinetic and pharmacodynamic profiles, and its molecular mechanisms of action. This document details synthetic methodologies, data from key studies, and experimental workflows to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule through a biological system, chemical reaction, or metabolic pathway.[1] By replacing one or more atoms of a compound with their isotopes, researchers can trace the labeled molecule and its metabolites.[1] For propofol (2,6-diisopropylphenol), common isotopes for labeling include Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H). Stable isotopes like ¹³C and ²H are non-radioactive and can be detected using mass spectrometry and nuclear magnetic resonance (NMR), making them ideal for a variety of in vitro and in vivo studies.[2] The radioactive isotope ¹⁴C is particularly useful for its high sensitivity in quantitative drug metabolism and disposition studies.[3]

The application of isotopically labeled propofol has been instrumental in understanding its extensive metabolism, which is a key factor in its rapid onset and short duration of action.[4][5] Furthermore, specialized photoactivatable analogs of propofol have been synthesized to identify its binding sites on various neuronal ion channels, providing insights into its anesthetic properties.[6][7]

Synthesis of Isotopically Labeled Propofol

The synthesis of isotopically labeled propofol requires strategic planning to incorporate the isotope at a specific and stable position within the molecule. The following sections describe synthetic approaches for preparing different isotopically labeled versions of propofol.

Carbon-13 and Carbon-14 Labeled Propofol

The synthesis of propofol labeled with ¹³C or ¹⁴C in the benzene ring has been described.[8][9] One common strategy involves a multi-step synthesis starting from a commercially available labeled precursor.

A general retrosynthesis for propofol labeled at position 1 of the benzene ring is presented below.[8][9]

Caption: Retrosynthetic analysis for ¹³C-labeled propofol.

A specific synthetic approach for ¹³C-labeled propofol is outlined in the experimental protocols section.[8]

Deuterated Propofol

The synthesis of deuterated propofol has been explored to study the kinetic isotope effect on its metabolism.[10][11] For instance, replacing the aromatic hydrogens with deuterium can provide insights into the role of aromatic hydroxylation in propofol's metabolic clearance.

Experimental Protocol: Synthesis of Mono- and Trideuterated Propofol [10]

-

Starting Material: 2,6-Diisopropylaniline.

-

Step 1: Diazotization. The starting material is treated with sodium nitrite in the presence of deuterated sulfuric acid (D₂SO₄) in D₂O at 0°C to form the corresponding diazonium salt.

-

Step 2: Hydrolysis. The diazonium salt is then hydrolyzed by heating in D₂O to yield the deuterated propofol derivatives.

-

Purification: The products are purified by column chromatography.

This method allows for the synthesis of both monodeuterated (at the para position) and trideuterated (at the aromatic positions) propofol.

Quantitative Data on Labeled Propofol Synthesis

The following table summarizes key quantitative data related to the synthesis of propofol and its precursors, as reported in various studies.

| Compound | Synthetic Method | Yield (%) | Purity | Reference |

| Propofol | Continuous Flow (from 4-hydroxybenzoic acid) | 87 | High | [12][13] |

| 3,5-diisopropyl-4-hydroxybenzoic acid | Continuous Flow | 85 | High | [12][13] |

| Propofol | Batch (from 4-hydroxybenzoic acid) | ~75 | High | [14] |

| 3,5-diisopropyl-4-hydroxybenzoic acid | Batch | ~85 | High | [14] |

Applications in Research

Isotopically labeled propofol is a powerful tool for a wide range of research applications, from metabolism and pharmacokinetic studies to the investigation of its molecular targets.

Metabolism Studies

Propofol is extensively metabolized in the body, primarily in the liver.[4] The use of labeled propofol has been crucial in identifying its metabolic pathways. The major metabolic routes include direct glucuronidation of the parent drug and hydroxylation of the benzene ring to form 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[15]

Caption: Major metabolic pathways of propofol.

Studies using deuterated propofol have shown no significant isotopic effect in the para-hydroxylation of propofol in human hepatic microsomes, suggesting that this step may not be rate-limiting in its overall metabolism.[10][11]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Isotopically labeled propofol is essential for accurate determination of its pharmacokinetic parameters. These studies help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Propofol exhibits a multi-compartment pharmacokinetic model with a rapid distribution phase followed by a slower elimination phase.[16][17]

The following table summarizes key pharmacokinetic parameters of propofol in adults.

| Parameter | Value | Unit | Reference |

| Elimination Half-life (t½) | 13.1 - 44.7 | hours | [16] |

| Systemic Clearance | 1.02 - 1.63 | L/h | [16] |

| Volume of Distribution (Vd) | 1390 - 3940 | L | [16] |

| Total Blood Clearance | 1.78 - 2.28 | L/min | [4] |

| Fast Distribution Half-life (T½α) | 1.33 - 4.6 | min | [4] |

| Slow Distribution Half-life (T½β) | 27 - 69.3 | min | [4] |

The high clearance of propofol, often exceeding hepatic blood flow, suggests the involvement of extrahepatic metabolism, with the kidneys and lungs being potential sites.[4][18]

Mechanism of Action Studies: Photoaffinity Labeling

To identify the specific binding sites of propofol on its target proteins, such as the GABA-A receptor, photoactivatable analogs of propofol have been developed.[6][7][19][20] These analogs, often containing a diazirine group, can be covalently cross-linked to their binding partners upon photoactivation. The use of a tritiated or alkyne-functionalized photoaffinity label allows for the subsequent identification of the labeled proteins and amino acid residues.[6][7]

Caption: Workflow for a photoaffinity labeling experiment.

Studies using azipropofol, a photoactive analog, have identified synaptic proteins like synaptosomal-associated protein 25 (SNAP-25) and voltage-dependent anion channels (VDACs) as potential targets, suggesting that propofol's anesthetic effects may involve a broader range of synaptic machinery than previously thought.[7][19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled propofol.

General Protocol for the Synthesis of 1-¹³C-Propofol[8]

This protocol is a generalized representation based on synthetic strategies for labeled aromatic compounds.

-

Starting Material: A suitable ¹³C-labeled benzene derivative (e.g., ¹³C-phenol or ¹³C-aniline).

-

Step 1: Introduction of the Hydroxyl Group (if necessary). If starting from a non-phenolic precursor, a diazotization-hydrolysis sequence or other suitable reaction is used to introduce the hydroxyl group.

-

Step 2: Ortho-Isopropylation. The ¹³C-labeled phenol is subjected to a Friedel-Crafts alkylation reaction with propylene or isopropanol in the presence of an acid catalyst (e.g., H-beta or H-mordenite zeolite) to introduce the two isopropyl groups at the ortho positions.[21] Reaction conditions are optimized to favor di-ortho-alkylation.

-

Purification: The final product, 1-¹³C-propofol, is purified using techniques such as column chromatography or distillation to achieve high chemical and isotopic purity.

Protocol for In Vitro Metabolism Study Using Labeled Propofol[10]

-

Incubation: Incubate ¹³C- or ¹⁴C-labeled propofol with human liver microsomes in a buffered solution containing NADPH as a cofactor.

-

Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).

-

Sample Preparation: The samples are centrifuged, and the supernatant is collected.

-

Analysis: The samples are analyzed by LC-MS/MS (for ¹³C-labeled propofol) or by HPLC with radiometric detection (for ¹⁴C-labeled propofol) to identify and quantify the parent drug and its metabolites.

Protocol for Photoaffinity Labeling of a Target Protein[7]

-

Incubation: Incubate the target protein (e.g., in isolated membranes or as a purified protein) with a tritiated photoactivatable propofol analog (e.g., [³H]Azipropofol) in the dark. For competition experiments, a parallel incubation is performed in the presence of excess unlabeled propofol.

-

Photoactivation: Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for a defined period to induce covalent cross-linking of the photolabel to the protein.

-

Protein Separation: Separate the proteins by SDS-PAGE.

-

Detection: Visualize the labeled proteins by fluorography or autoradiography.

-

Identification: Excise the labeled protein bands from the gel and subject them to proteolytic digestion followed by mass spectrometry or Edman degradation to identify the protein and the site of labeling.

This guide provides a foundational understanding of the synthesis and application of isotopically labeled propofol in research. The methodologies and data presented herein should serve as a practical resource for scientists and researchers working to further unravel the complex pharmacology of this important anesthetic agent.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. metsol.com [metsol.com]

- 3. moravek.com [moravek.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. In Vivo Activation of Azipropofol Prolongs Anesthesia and Reveals Synaptic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of propofol when given by intravenous infusion- | British Pharmacological Society [bps.ac.uk]

- 17. Pharmacokinetic implications for the clinical use of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchwithrowan.com [researchwithrowan.com]

- 20. Photoaffinity Labeling the Propofol Binding Site in GLIC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrum Analysis of Propofol-d17

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a deuterated isotopologue of the anesthetic agent Propofol. This compound is predominantly utilized as an internal standard (IS) in quantitative analytical methods to ensure the accuracy and precision of Propofol measurement in biological matrices. This document details the common analytical techniques, experimental protocols, and mass spectral characteristics of this compound.

Introduction to this compound in Mass Spectrometry

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic. Due to its narrow therapeutic window, precise quantification in biological samples is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. By substituting 17 hydrogen atoms with deuterium, this compound has a higher mass than native Propofol but exhibits nearly identical chemical and physical properties. This co-elution during chromatography and similar ionization efficiency allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.[2]

Analytical Methodologies and Protocols

The quantification of Propofol using this compound as an internal standard is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for analyzing volatile compounds like Propofol. When coupled with a tandem mass spectrometer (MS/MS), it provides excellent selectivity and sensitivity.[2]

This protocol is adapted from methodologies developed for pharmacokinetic studies.[2][3]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 50 µL plasma sample, add 10 µL of a this compound internal standard stock solution (e.g., 25 µg/mL).[3]

-

For enhanced extraction efficiency, add 100 µL of 100 mM potassium chloride (KCl).[3]

-

Alkalinize the sample to a basic pH (e.g., pH 9.8 using a sodium carbonate/bicarbonate buffer) to ensure Propofol is in its non-ionized form.[2]

-

Add 500 µL of an organic solvent such as heptane for extraction.[2][3]

-

Vortex the mixture vigorously to facilitate the transfer of the analyte and internal standard to the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (top) layer to a clean vial for analysis.

-

Crimp cap the vial and transfer it to the GC/MS autosampler.[2]

-

-

Instrumentation and Conditions:

-

GC System: Bruker 450-GC or Agilent 220 Quadrupole Ion Trap.[2][3]

-

Injection: 1 µL injection volume with a split ratio of 10:1.[3]

-

Inlet Temperature: 300°C.[3]

-

Column: BR-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

-

Carrier Gas: Helium at a constant flow of 1.1 mL/min.[3]

-

Oven Temperature Program: Isothermal at 195°C.[3]

-

MS Transfer Line Temperature: 280°C.[3]

-

MS Detection: Triple quadrupole (TQ) or Quadrupole Ion Trap mass spectrometer operated in MS/MS mode.[2][3]

-

The following table summarizes the key mass spectrometry parameters for the analysis of Propofol and this compound.

| Analyte | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product/Quant Ion (m/z) | Qualifier Ions (m/z) | Reference |

| Propofol | 178.14 | 163.2 | 117.2 | 178.2 > 163.0 | [3] |

| This compound (IS) | 195.24 | 195.3 | 177.3 | 177.3 > 125.1 | [3] |

| This compound (IS) | - | 177 | 129 | 113 / 145 | [2] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and is often preferred for high-throughput analysis in clinical and bioequivalence studies due to simpler sample preparation methods.[1] It is also adept at analyzing Propofol metabolites, such as glucuronide conjugates.[4]

This protocol is based on a simplified protein precipitation method.[1]

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add the this compound internal standard.

-

Accomplish sample cleanup through a one-step protein precipitation by adding a sufficient volume of acetonitrile.

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial or 96-well plate for injection into the LC-MS/MS system.

-

-

Instrumentation and Conditions:

-

Column: ACE Excel 3 Super C18 (2.1 × 50 mm, 3 µm) or equivalent.[1]

-

Mobile Phase: Gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., with ammonium fluoride) and an organic solvent like methanol or acetonitrile.[1][5]

-

Flow Rate: 0.5 mL/min.[1]

-

MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is effective for Propofol.[1] Electrospray ionization (ESI) can also be used.[6]

The table below outlines the MRM transitions for Propofol and its deuterated internal standard in a typical LC-MS/MS method.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Propofol | Negative APCI | 177.2 [M-H]⁻ | 161.0 | [1] |

| This compound (IS) | Negative APCI | 194.2 [M-H]⁻ | 174.2 | [1] |

Mass Spectral Fragmentation of this compound

Understanding the fragmentation pattern is key to developing selective MS/MS methods. For unlabeled Propofol in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 177 undergoes fragmentation primarily through the loss of a methyl radical (•CH₃) and a hydrogen radical (•H) from one of the isopropyl side chains. This results in the most intense product ion at m/z 161, corresponding to a net loss of methane (CH₄).[6][7]

For this compound, the same fundamental fragmentation mechanism applies. The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 194.2. The corresponding major fragmentation involves the loss from one of the deuterated isopropyl groups. The observed product ion at m/z 174.2 indicates a neutral loss of 20 Da. This is consistent with the loss of a deuterated methane molecule (e.g., CD₃H or CD₄) or a related deuterated species from the side chain.

Experimental Workflows and Logical Relationships

Visualizing the analytical process can aid in understanding the overall methodology from sample receipt to final data analysis.

Caption: General workflow for quantitative analysis of Propofol using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Propofol in various biological matrices. Both GC-MS/MS and LC-MS/MS methods are well-established, offering high sensitivity and selectivity. The choice between these techniques often depends on the specific application, required throughput, and the nature of the sample matrix. A thorough understanding of the experimental protocols, instrumental parameters, and fragmentation patterns detailed in this guide is essential for developing and validating robust analytical methods for Propofol in research, clinical, and forensic settings.

References

- 1. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Propofol-d17: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Propofol-d17 is the deuterated analog of propofol, a widely used intravenous anesthetic agent. The substitution of 17 hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and research settings, primarily as an internal standard for the accurate quantification of propofol in biological matrices. This technical guide provides an in-depth overview of the characteristics of this compound, detailed analytical methodologies, and its primary mechanism of action.

Certificate of Analysis: A Representative Profile

A Certificate of Analysis (CoA) for a certified reference material like this compound provides critical data on its identity, purity, and concentration. Below is a summary of typical specifications presented in a tabular format.

| Parameter | Specification |

| Chemical Name | 2,6-Bis(isopropyl-d7)phenol-d3 |

| Chemical Formula | C₁₂D₁₇HO |

| Molecular Weight | 195.38 g/mol |

| CAS Number | 1261393-54-7 |

| Appearance | Clear, colorless solution |

| Concentration | 100 µg/mL in Methanol (as commonly supplied) |

| Chemical Purity (GC-MS) | ≥99.5% |

| Isotopic Purity | ≥98% Deuterated atoms |

| Isotopic Enrichment | ≥99 atom % D |

| Storage Conditions | -20°C, protected from light |

Physicochemical Properties

| Property | Value |

| Solubility | Soluble in organic solvents such as Methanol, Acetonitrile, and DMSO. |

| Physical State | Typically supplied as a solution. |

Experimental Protocols

The accurate quantification of propofol in clinical and forensic toxicology relies on robust analytical methods. This compound is the preferred internal standard due to its similar physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency and chromatographic behavior.

Quantification of Propofol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the determination of propofol in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma sample, add 100 µL of this compound internal standard solution (e.g., at 1 µg/mL).

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Vortex the mixture for 30 seconds.

-

Add 5 mL of an extraction solvent (e.g., ethyl acetate or hexane/isoamyl alcohol mixture).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

-

Propofol: m/z 163, 178.

-

This compound: m/z 177, 195.

-

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

The isotopic enrichment and distribution of deuterated standards are critical for their use in quantitative analysis.

1. Sample Preparation

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 ng/mL.

2. LC-HRMS Instrumentation and Conditions

-

Liquid Chromatograph: Thermo Scientific Vanquish UHPLC system or equivalent.

-

Mass Spectrometer: Thermo Scientific Orbitrap Exploris Mass Spectrometer or equivalent.

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to ensure the elution of this compound.

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.

-

Mass Resolution: >70,000.

-

Data Acquisition: Full scan MS to observe the isotopic cluster of the molecular ion.

3. Data Analysis

-

The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of each isotopologue (d0 to d17).

-

The isotopic enrichment is calculated based on the relative abundance of the deuterated and non-deuterated species.

Mechanism of Action: Signaling Pathways

Propofol exerts its anesthetic and sedative effects primarily through the potentiation of inhibitory neurotransmission and the inhibition of excitatory pathways in the central nervous system.

GABA-A Receptor Potentiation

Propofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site on the receptor complex, propofol enhances the effect of the inhibitory neurotransmitter GABA.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[3] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.[1]

Caption: Propofol's potentiation of the GABA-A receptor signaling pathway.

NMDA Receptor Inhibition

In addition to its effects on GABAergic transmission, propofol also inhibits the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor involved in excitatory neurotransmission.[4] By blocking the NMDA receptor, propofol reduces the influx of calcium ions into the neuron, thereby dampening excitatory signaling.[5] This action contributes to its anesthetic and amnesic properties.

Caption: Propofol's inhibition of the NMDA receptor signaling pathway.

Quality Control Workflow

The production and certification of this compound as a reference material involves a stringent quality control workflow to ensure its identity, purity, and concentration.

Caption: Quality control workflow for the certification of this compound.

References

- 1. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Propofol? [synapse.patsnap.com]

- 4. Inhibition by propofol (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers of Propofol-d17 Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for Propofol-d17 certified reference material (CRM), crucial for the accurate quantification of propofol in research and clinical settings. This document outlines key supplier information, product specifications, and detailed experimental protocols for the application of this compound as an internal standard in mass spectrometry-based assays.

Introduction to this compound

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.[1] this compound is its deuterated analog, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of propofol in biological matrices such as plasma, blood, and urine.[2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical methods.[2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a certified reference material. These CRMs are manufactured and certified to high standards, often under ISO 17034 and ISO/IEC 17025 accreditation, ensuring their suitability for demanding analytical applications.[3][4] The table below summarizes the key quantitative data for this compound CRM from prominent commercial suppliers.

Table 1: Comparison of Commercial this compound Certified Reference Materials

| Supplier | Product Code | Concentration | Solvent | CAS Number | Molecular Weight | Stated Certifications/Accreditations | Isotopic Purity (from CoA) | Chemical Purity (from CoA) |

| Cerilliant (via MilliporeSigma/Supelco & Fisher Scientific) | P-077 / P-077-1ML | 100 µg/mL or 0.1 mg/mL | Methanol | 1261393-54-7 | 195.38 | ISO 17034, ISO/IEC 17025 | Typically >99% | Typically >99% |

| LGC Standards | CERP-077 | 0.1 mg/mL | Methanol | 1261393-54-7 | 195.38 | ISO 17034 | Typically >99% | Typically >99% |

| Simson Pharma Limited | - | Not specified (neat or solution) | Not specified | Not available | - | Certificate of Analysis provided | Data to be obtained from CoA | Data to be obtained from CoA |

| Biosynth | LAC39354 | Not specified (neat) | Not applicable | 1261393-54-7 | - | - | Data to be obtained from CoA | Data to be obtained from CoA |

| Alkali Scientific | P-077-1ML | 100 µg/mL | Methanol | 1261393-54-7 | 195.38 | Certified Reference Material | Data to be obtained from CoA | Data to be obtained from CoA |

| Mercedes Scientific | CER P0771ML | Not specified | Not specified | - | - | Certified Reference Material | Data to be obtained from CoA | Data to be obtained from CoA |

Note: Isotopic and chemical purity values are typically specified on the Certificate of Analysis (CoA) provided with the product. Users should always refer to the lot-specific CoA for precise data.

Experimental Protocols for Propofol Quantification

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Propofol in Human Plasma by GC-MS

This method is suitable for the analysis of propofol in plasma samples, often employed in pharmacokinetic and forensic toxicology studies.

Methodology:

-

Sample Preparation:

-

To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 1 mL of phosphate-buffered saline (PBS) and vortex to mix.

-

Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and isolate propofol.[5]

-

Elute the analyte and internal standard from the SPE cartridge with 100% methanol.[5]

-

Directly inject the eluate into the GC-MS system to avoid evaporative losses of the volatile propofol.[5]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Propofol: m/z 163, 178

-

This compound: m/z 174, 195

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of propofol to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of propofol in the plasma samples from the calibration curve.

-

Quantification of Propofol in Human Plasma by LC-MS/MS for Bioequivalence Studies

This high-throughput method is ideal for clinical studies requiring the analysis of a large number of samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

-

Mass Spectrometer: AB Sciex API 4000 or equivalent.

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate propofol from matrix components.

-

Flow Rate: 0.5 mL/min.[2]

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[2]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the nominal concentration of the calibration standards.

-

Quantify propofol in the plasma samples using the regression equation from the calibration curve.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Propofol Quantification by GC-MS.

Caption: Workflow for Propofol Quantification by LC-MS/MS.

Conclusion

The availability of high-quality, certified reference materials for this compound is essential for accurate and reliable quantification of propofol in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the commercial landscape for this critical analytical standard. By utilizing the information on suppliers, product specifications, and detailed experimental protocols, laboratories can confidently develop and validate robust analytical methods for their specific research needs. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information to ensure the highest level of analytical accuracy.

References

- 1. agilent.com [agilent.com]

- 2. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerilliant.com [cerilliant.com]

- 4. Home - Cerilliant [cerilliant.com]

- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Propofol-d17

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Propofol-d17, a deuterated analog of the anesthetic agent propofol. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies or in metabolic studies. It covers the importance of isotopic purity, methods for its determination, and the signaling pathways of its non-deuterated counterpart, propofol.

Introduction to this compound

This compound (C₁₂HD₁₇O, CAS No. 1261393-54-7) is a stable isotope-labeled version of propofol where seventeen hydrogen atoms have been replaced with deuterium.[1][2] With a molecular weight of approximately 195.38 g/mol , it serves as an ideal internal standard for the quantification of propofol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The high degree of deuteration provides a significant mass shift from the unlabeled propofol, minimizing isotopic overlap and ensuring accurate quantification.

Isotopic Purity and Enrichment: A Quantitative Overview

The utility of this compound as an internal standard is critically dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart and other isotopic variants. Isotopic enrichment specifies the percentage of the labeled isotopes at the intended positions. High isotopic enrichment is crucial to prevent cross-contribution to the analyte signal in mass spectrometric analyses.

While a comprehensive, publicly available Certificate of Analysis (CoA) with detailed isotopic distribution is not readily accessible, data from various suppliers indicate a high level of isotopic enrichment for commercially available this compound. The following table summarizes the available data on the isotopic purity and enrichment of this compound.

| Parameter | Reported Value | Supplier/Source |

| Isotopic Enrichment | 98% | Cambridge Isotope Laboratories, Inc. |

| Purity | 98.90% | MedChemExpress |

Note: The term "purity" as reported by some suppliers may encompass both chemical and isotopic purity.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HR-MS) is a powerful tool for assessing isotopic purity. By comparing the theoretical and experimentally observed isotopic distribution of the molecule, the degree of deuteration can be accurately determined.

Experimental Workflow for Isotopic Purity by HR-MS

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). A full scan mass spectrum is acquired over a mass range that encompasses the isotopic cluster of this compound.

-

Data Analysis:

-

The isotopic cluster of the molecular ion of this compound is extracted from the mass spectrum.

-

The relative intensities of the different isotopologues (d17, d16, d15, etc.) are measured.

-

The experimental isotopic distribution is compared to the theoretical distribution, which is calculated based on the natural abundance of isotopes and the presumed level of deuteration.

-

The percentage of isotopic enrichment is calculated from this comparison.

-

NMR Spectroscopy for Isotopic Enrichment and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a definitive method for determining the sites and extent of deuteration.

Experimental Workflow for Isotopic Enrichment by NMR

Detailed Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent for NMR analysis.

-

NMR Analysis:

-

A proton (¹H) NMR spectrum is acquired to identify and quantify any residual non-deuterated propofol.

-

A deuterium (²H) NMR spectrum is acquired to observe the signals from the deuterium atoms.

-

-

Data Analysis:

-

The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of the deuterium signals in the ²H NMR spectrum.

-

This comparison allows for the calculation of the site-specific and overall isotopic enrichment.

-

Propofol's Mechanism of Action: Key Signaling Pathways

While this compound is primarily used as an analytical standard, understanding the mechanism of action of its non-deuterated counterpart is crucial for researchers in pharmacology and drug development. Propofol exerts its anesthetic effects by modulating several neurotransmitter systems in the central nervous system.

The primary mechanism of propofol is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] This leads to an increased chloride ion influx, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[4]

In addition to its effects on the GABAergic system, propofol also inhibits the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are involved in excitatory neurotransmission.[6][7] This dual action of enhancing inhibition and reducing excitation contributes to its potent anesthetic properties. Propofol has also been shown to modulate other targets, including glycine receptors and voltage-gated sodium channels.[3][8] Furthermore, some studies suggest that propofol can activate cardioprotective signaling pathways, such as the JAK2/STAT3 and PI3K/AKT pathways.[9]

Propofol's Primary Signaling Pathways

Conclusion

This compound is an essential tool for the accurate quantification of propofol in various research and clinical settings. The high isotopic purity and enrichment of this internal standard are paramount for the reliability of analytical data. This technical guide has provided an overview of the key quality attributes of this compound, detailed the experimental approaches for their verification, and contextualized its use by summarizing the primary signaling pathways of its non-deuterated analog. Researchers and drug development professionals should ensure the use of well-characterized this compound to maintain the integrity and accuracy of their analytical results.

References

- 1. hbcsci.com [hbcsci.com]

- 2. mobile.labmedica.com [mobile.labmedica.com]

- 3. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1261393-54-7 [sigmaaldrich.com]

- 4. This compound (0.1 mg/ml) in Methanol | LGC Standards [lgcstandards.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]

- 7. Anaesthetics Reference Materials | LGC Standards [lgcstandards.com]

- 8. Home - Cerilliant [cerilliant.com]

- 9. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Storage and Handling of Propofol-d17 Solutions

This guide provides comprehensive information on the proper storage, handling, and utilization of this compound solutions in a research and development setting. This compound, a deuterated analog of the anesthetic agent Propofol, serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies. Adherence to appropriate protocols is essential for maintaining the integrity of the compound and ensuring accurate experimental outcomes.

Storage and Stability

The stability of this compound is contingent upon its form (pure or in solvent) and the storage temperature. Incorrect storage can lead to degradation and compromise experimental results.

Quantitative Storage Data

The following tables summarize the recommended storage conditions and stability periods for this compound and its solutions.

Table 1: Storage of this compound (Pure Form)

| Form | Storage Temperature | Duration |

| Pure Solid | -20°C | 3 years |

Data sourced from MedChemExpress.[1]

Table 2: Storage of this compound Solutions

| Solution Type | Storage Temperature | Duration |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Aliquoted Stock | -80°C | Up to 1 year |

Data sourced from MedChemExpress and a protocol for imaging in living neurons.[1][2][3]

Handling and Safety Precautions

While this compound is primarily used in research, it is crucial to handle it with the same care as its non-deuterated counterpart, which is known to support microbial growth in its emulsion form.[4][5][6][7]

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[8][9]

-

Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Aseptic Technique: When working with solutions, especially those intended for cell-based assays, employ strict aseptic techniques to prevent microbial contamination.[4][5]

-

Spill Management: In case of a spill, prevent further leakage, absorb the spill with an inert material, and clean the area thoroughly.[8] Avoid creating dust if the spill involves the solid form.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic and mass spectrometric analyses for the quantification of Propofol in biological matrices.[10][11][12]

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to achieving reliable quantitative results.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution This protocol is adapted from a study using this compound for stimulated Raman scattering microscopy.[3]

-

Weighing: Accurately weigh 5 mg of solid this compound.

-

Dissolution: Dissolve the weighed solid in 256 μL of high-quality, anhydrous DMSO.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

-

Storage: Store the aliquots at -80°C for up to one year.[3]

Protocol 2: Preparation of Working Standards for GC-MS Analysis This protocol is based on an application note for the determination of Propofol in biological samples.[10]

-

Primary Stock: A primary stock solution of 100 mcg/mL is often commercially available or can be prepared.[10]

-

Working Standard Preparation: To prepare a 10 µg/mL working standard, dilute 1.0 mL of the 100 mcg/mL primary stock solution to a final volume of 10 mL with methanol in a volumetric flask.[10]

Use as an Internal Standard in Bioanalysis

This compound is the ideal internal standard for Propofol quantification due to its similar chemical and physical properties and its distinct mass.

General Workflow for Sample Analysis:

-

Sample Collection: Collect biological samples (e.g., plasma, whole blood, urine, tissue homogenate).[10]

-

Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample.

-

Sample Preparation: Perform sample extraction to isolate the analyte and internal standard from the biological matrix. A common method is liquid-liquid extraction with a solvent like heptane after alkalinizing the sample.[10]

-

Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method.[10][11][13]

-

Quantification: Quantify the amount of Propofol in the unknown samples by comparing the peak area ratio of Propofol to this compound against a calibration curve.[14]

Visualized Workflows

The following diagrams illustrate key workflows for the handling and use of this compound.

Caption: Workflow for preparing a stable, long-term stock solution of this compound.

Caption: Standard procedure for quantifying Propofol using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol to image deuterated propofol in living rat neurons using multimodal stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propofol Monograph for Professionals - Drugs.com [drugs.com]

- 6. fresenius-kabi.com [fresenius-kabi.com]

- 7. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. astrazeneca.com.au [astrazeneca.com.au]

- 10. agilent.com [agilent.com]

- 11. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of Propofol in Biological Matrices using Propofol-d17 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of propofol in various biological matrices, such as whole blood, plasma, serum, and urine, using gas chromatography-mass spectrometry (GC-MS). The protocol employs Propofol-d17 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The described methods, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), provide reliable and reproducible results suitable for clinical and forensic toxicology, as well as pharmacokinetic studies.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia and sedation.[1] Its pharmacokinetic and pharmacodynamic properties necessitate accurate monitoring of its concentration in biological fluids for clinical efficacy and safety. In forensic toxicology, quantifying propofol is crucial in cases of suspected abuse or overdose.[2]

Gas chromatography-mass spectrometry is a powerful technique for the selective and sensitive detection of volatile compounds like propofol.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. This compound is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio. This allows it to effectively compensate for analyte loss during sample preparation and variability in injection volume, ensuring high accuracy and precision.[5]

This document provides detailed protocols for sample preparation, GC-MS instrument setup, and data analysis for the quantification of propofol.

Materials and Reagents

-

Standards: Propofol (≥98% purity), this compound (IS)

-

Solvents (Reagent or HPLC Grade): Methanol, Heptane, Ethyl Acetate, Dichloromethane, Chloroform

-

Buffers and Reagents:

-

Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[3] or Supported Liquid Extraction (SLE) columns.[7]

-

Biological Matrix: Blank human whole blood, plasma, serum, or urine for calibration standards and quality controls.

Experimental Protocols

Preparation of Standards and Quality Controls (QC)

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Propofol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2–8 °C.

-

-

Working Standard Solutions (e.g., 10 µg/mL):

-

Calibration Standards and QCs:

-

Prepare a series of calibration standards by spiking appropriate volumes of the Propofol working solution into a blank biological matrix. A typical calibration range is 2.5 ng/mL to 1000 ng/mL.[7]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation Workflow

The general workflow for sample preparation involves extraction of propofol from the biological matrix after the addition of the internal standard. Below are protocols for two common extraction techniques.

References

- 1. Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) Sample Preparation for Propofol Analysis in Hair, Blood, and Urine by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 7. norlab.com [norlab.com]

Application Notes and Protocols for Propofol Analysis Using Propofol-d17 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia. Accurate quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Propofol-d17, is essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation of propofol in various biological matrices, including whole blood, plasma, and urine, using this compound as the internal standard. The described methods include protein precipitation, liquid-liquid extraction, supported liquid extraction, and solid-phase extraction, compatible with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of different sample preparation methods for propofol analysis.

Table 1: Performance Characteristics of Various Sample Preparation Methods for Propofol Analysis

| Method | Matrix | Internal Standard | Analytical Technique | LLOQ | Linearity Range | Reference |

| Protein Precipitation | Plasma | This compound | LC-MS/MS | 0.005 µg/mL | 0.005–5 µg/mL | [1] |

| Liquid-Liquid Extraction | Whole Blood, Plasma, Urine | This compound | GC-MS/MS | 0.1 µg/mL | 0.1–2.0 µg/mL | [2] |

| Supported Liquid Extraction | Whole Blood | This compound | GC-MS | 2.5 ng/mL (MTBE) | 2.5–1000 ng/mL | [3] |

| Solid-Phase Extraction | Plasma | This compound | LC-APCI-MS/MS | 0.005 g/mL | 0.005–5 g/mL | [1] |

| "Dilute-and-Analyze" | Urine | Propofol glucuronide-d17 | LC-MS/MS | 5 pg/mg | Not specified | [4] |

Table 2: Reported Recovery and Precision Data

| Method | Matrix | Analyte Recovery | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Solid-Phase Extraction | Plasma | 23.6 ± 4.1 % | 2.0–8.9 % | Not Reported | [1] |

| Liquid-Liquid Extraction | Whole Blood | >95% | <10% | <10% | [5] |

Experimental Workflows and Protocols

The selection of a sample preparation method depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. The following diagram illustrates the general workflow and the different extraction techniques described in the protocols below.

Caption: General workflow for propofol sample preparation.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method suitable for high-throughput analysis.

Materials:

-

Plasma sample

-

This compound internal standard solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]

-

Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Whole Blood, Plasma, or Urine

LLE is a classic and effective method for isolating propofol from biological matrices.

Materials:

-

Whole blood, plasma, or urine sample

-

This compound internal standard solution

-

Sodium Carbonate/Bicarbonate Buffer (pH 9.8)[2]

-

Heptane, HPLC grade[2]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 1.0 mL of the biological sample into a glass tube.[2]

-

Add the this compound internal standard.

-

Add 0.5 mL of Sodium Carbonate/Bicarbonate Buffer (pH 9.8) and vortex briefly.[2]

-

Add 5 mL of heptane.[2]

-

Cap the tube and vortex for approximately 15 seconds.[2]

-

Rotate the sample for 15 minutes.[2]

-

Centrifuge at 3,000 rpm for a minimum of 10 minutes.[2]

-

Transfer the upper organic layer (heptane) to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE) for Whole Blood

SLE offers an efficient alternative to traditional LLE, avoiding emulsion formation.[8]

Materials:

-

Whole blood sample

-

This compound internal standard solution

-

HPLC-grade water

-

ISOLUTE® SLE+ column

-

Methyl tert-butyl ether (MTBE)

-

Collection tubes

Procedure:

-

Pre-treat the whole blood sample by diluting it 1:1 (v/v) with HPLC-grade water.[8]

-

Spike the diluted sample with the this compound internal standard.

-

Load the pre-treated sample onto the ISOLUTE® SLE+ column.

-

Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[8]

-

Apply the extraction solvent (e.g., 1 mL of MTBE) and allow it to flow under gravity for 5 minutes into a collection tube.[8]

-

Apply a second aliquot of the extraction solvent and allow it to flow for another 5 minutes.[8]

-

Apply a final pulse of vacuum or positive pressure to elute any remaining solvent.[8]

-

Evaporate the eluate to dryness under a stream of nitrogen at ambient temperature.[8]

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

Protocol 4: Solid-Phase Extraction (SPE) for Plasma

SPE provides a high degree of selectivity and concentration, resulting in cleaner extracts.

Materials:

-

Plasma sample

-

This compound internal standard solution

-

C18 SPE cartridge

-

Methanol, HPLC grade

-

Water, HPLC grade

-

SPE manifold

Procedure:

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample, spiked with this compound, onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the propofol and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The analytical process for propofol quantification involves a series of logical steps from sample receipt to final data analysis. The following diagram illustrates this workflow.

Caption: Logical workflow of propofol analysis.

References

- 1. ovid.com [ovid.com]

- 2. agilent.com [agilent.com]

- 3. norlab.com [norlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. agilent.com [agilent.com]

- 8. selekt.biotage.com [selekt.biotage.com]

Application Note: Solid-Phase Extraction Protocol for the Quantification of Propofol in Human Plasma using a Deuterated Internal Standard

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of propofol from human plasma. The method employs a deuterated internal standard (propofol-d17) to ensure high accuracy and precision. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for bioanalytical applications. This document provides a comprehensive methodology, including sample preparation, SPE procedures, and analytical conditions, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia.[1][2] Accurate quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4] Solid-phase extraction is a preferred method for sample clean-up and concentration of propofol from complex biological fluids like plasma, as it effectively removes interfering substances.[5][6][7] The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby improving the accuracy and reliability of the quantification.[3][8]

Experimental Protocol

This protocol outlines the necessary steps for the extraction of propofol from human plasma samples prior to LC-MS/MS analysis.

Materials:

-

SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Strata-X)[4][9]

-

Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, 0.05% Ammonium Hydroxide[4]

-

Internal Standard: this compound solution (concentration as required for the specific assay, e.g., 1000 ng/mL in methanol)[8]

-

Sample: Human plasma

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 50 μL aliquot of the plasma sample, add 200 μL of methanol containing the this compound internal standard (e.g., at a concentration of 1000 ng/mL).[8] For blank samples, use drug-free plasma.[8]

-

Vortex the mixture to precipitate proteins.[8]

-

Centrifuge the mixture for 10 minutes at 5000 rpm and 4°C to pellet the precipitated proteins.[8]

-

The resulting supernatant is used for the solid-phase extraction.

Solid-Phase Extraction (SPE) Procedure:

The following steps are performed using a vacuum manifold.

-

Conditioning:

-

Equilibration (Optional but Recommended):

-

Equilibrate the cartridge with 1-2 column volumes of an aqueous buffer that matches the pH of the sample.[5]

-

-

Sample Loading:

-

Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

-

Apply a slow and steady flow rate (e.g., 0.5–1 mL/min) to ensure optimal retention of the analyte.[5]

-

-

Washing:

-

Wash the cartridge with 1-2 column volumes of a weak solvent to remove any remaining interferences. A common wash solution is a low percentage of organic solvent in water (e.g., 5-10% methanol in water).

-

-

Elution:

-

Elute the propofol and the deuterated internal standard from the cartridge using a strong organic solvent.

-

Add 1-2 column volumes of methanol or acetonitrile to the cartridge and collect the eluate. For enhanced detection in some mass spectrometry methods, 0.05% ammonium hydroxide can be added to the elution vial.[4]

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for the LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

LC-MS/MS Analysis:

The reconstituted sample is then injected into an LC-MS/MS system for quantification. The specific parameters for the liquid chromatography and mass spectrometry will need to be optimized for the instrument being used.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies employing SPE for propofol analysis with a deuterated internal standard.

| Parameter | Reported Value(s) | Reference(s) |

| Linearity Range | 0.005–5 µg/mL | [3][10] |

| 5–2000 ng/mL | [4] | |

| 50–10,000 ng/mL | [8][11] | |

| 1-100 ng/mL | [12] | |

| Recovery | > 85% | [4] |

| > 96% | [1] | |

| 96.6% to 99.4% | [13] | |

| 23.6 ± 4.1 % (for a specific pipette-tip based SPE) | [3][10] | |

| Accuracy (as % of nominal) | 90.0–113.3 % | [3][10] |

| 99–105% | [1] | |

| -5.8% to 11.7% (as % deviation) | [13] | |

| Precision (as % CV or % RSD) | 2.0–8.9 % | [3][10] |

| 2.9 to 5.3% | [1] | |

| < 15% | [4] | |

| 3.7% to 11.6% | [13] | |

| Limit of Detection (LOD) | 0.5 ng/mL | [8][11] |

| 10 ng/mL | [13] | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |

| 50 ng/mL | [8][11] | |

| 25 ng/mL | [13] |

Visualized Experimental Workflow

Caption: Workflow for propofol extraction from plasma using SPE.

Conclusion

The described solid-phase extraction protocol, in conjunction with a deuterated internal standard, provides a reliable and reproducible method for the quantification of propofol in human plasma. The use of SPE ensures a clean extract, which is crucial for sensitive and accurate LC-MS/MS analysis. This method is well-suited for a variety of research and clinical applications where precise measurement of propofol concentrations is required.

References

- 1. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verification of propofol sulfate as a further human propofol metabolite using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. mobile.labmedica.com [mobile.labmedica.com]

- 5. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of a benchtop colorimetric method for quantification of blood propofol levels - ProQuest [proquest.com]